Deoxyfuctosazine

Description

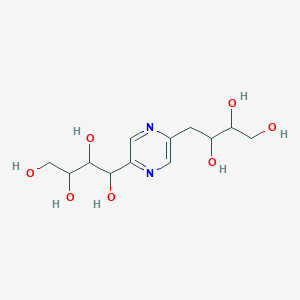

Structure

3D Structure

Properties

IUPAC Name |

1-[5-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDICDJCXVZLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyfructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17460-13-8 | |

| Record name | Deoxyfuctosazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Melting Point |

161 - 162 °C | |

| Record name | Deoxyfructosazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Formation Mechanisms of 2,5 Deoxyfructosazine

Maillard Reaction Pathways and Precursors

The formation of 2,5-deoxyfructosazine is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino compounds. This reaction is fundamental in the production of flavor and color in thermally processed foods. researchgate.netgoogle.com

Formation from Reducing Sugars and Amino Compounds

2,5-Deoxyfructosazine is synthesized through the reaction of reducing sugars with amino compounds, particularly ammonia (B1221849) or ammonium (B1175870) salts. chemicalbook.comcaymanchem.comresearchgate.net This process is a key pathway in the formation of various pyrazine (B50134) derivatives. nih.gov The reaction can be initiated with different sugars and a source of ammonia, leading to the formation of deoxyfructosazines. researchgate.net

Role of Fructose (B13574) and Glucose in Isomer Specificity

The type of reducing sugar used as a precursor significantly influences the isomeric form of the resulting deoxyfructosazine. rsc.org

Fructose , a ketose, preferentially reacts with ammonium salts to form 2,5-deoxyfructosazine (2,5-DOF). rsc.orgresearchgate.netscispace.com

Glucose , an aldose, primarily yields the 2,6-deoxyfructosazine (B1141047) (2,6-DOF) isomer under similar conditions. rsc.orgresearchgate.netscispace.com

This specificity is attributed to stereoelectronic effects during the reaction. Studies have shown that while fructose is more reactive than glucose in forming deoxyfructosazines with ammonium salts, both sugars can produce both isomers, though one is always predominant. nih.gov For instance, in the reaction of glucose with ammonia, 2,6-DOF is the major product, but 2,5-DOF is also formed. scispace.com

Table 1: Isomer Specificity in Deoxyfructosazine Formation

| Reducing Sugar | Predominant Isomer Formed |

| Fructose | 2,5-Deoxyfructosazine (2,5-DOF) |

| Glucose | 2,6-Deoxyfructosazine (2,6-DOF) |

Influence of Ammonium Salts and Ammonia

Ammonium salts and ammonia serve as the nitrogen source for the pyrazine ring in 2,5-deoxyfructosazine. researchgate.net The reaction involves the condensation of the sugar with ammonia. researchgate.net Different ammonium salts can be used, and their effectiveness can vary. For example, ammonium salts of weak acids have been found to be more effective in promoting these reactions than those of strong acids, with diammonium hydrogen phosphate (B84403) (DAP) being particularly effective. nih.gov The addition of ammonium salts during food processing, such as in bread making, has been shown to increase the production of deoxyfructosazines. nih.govresearchgate.net The concentration of the ammonium salt, such as ammonium formate, also influences the yield of the final product. scispace.com

Amadori and Heyns Rearrangements in Pyrazine Formation

The formation of pyrazines like 2,5-deoxyfructosazine from reducing sugars and amino compounds involves key intermediate steps known as the Amadori and Heyns rearrangements. researchgate.net These rearrangements are crucial in the Maillard reaction cascade.

The initial reaction between a reducing sugar and an amino compound forms a Schiff base. mdpi.com This unstable intermediate then undergoes rearrangement:

Amadori rearrangement occurs when the starting sugar is an aldose (like glucose). The Schiff base rearranges to form a 1-amino-1-deoxy-2-ketose, known as an Amadori product. mdpi.com

Heyns rearrangement occurs when the starting sugar is a ketose (like fructose). This rearrangement leads to a 2-amino-2-deoxy-aldose, or a Heyns product. mdpi.com

These rearrangement products are more stable than the initial Schiff base. mdpi.com They are key precursors that can then undergo further reactions, including cyclization and condensation, to form the pyrazine ring structure of compounds like 2,5-deoxyfructosazine. rsc.orgresearchgate.net Specifically, the reaction of glucosamine (B1671600), a Heyns product, can lead to the formation of 2,5-DOF through cyclization. The condensation of intermediates like 3-deoxyglucosone (B13542) and isoglucosamine (an Amadori product) with ammonia is a proposed mechanism for the formation of both 2,5- and 2,6-deoxyfructosazine. scispace.com

Biosynthetic and Decompositional Origins

Beyond the classic Maillard reaction involving reducing sugars and external amino compounds, 2,5-deoxyfructosazine can also be formed through the breakdown of specific amino sugars.

Breakdown of D-Glucosamine at Neutral pH

2,5-Deoxyfructosazine is a known breakdown product of D-glucosamine, particularly under neutral or slightly basic pH conditions. chemicalbook.comcaymanchem.commedchemexpress.com This self-condensation of D-glucosamine can occur under surprisingly mild conditions, such as in a phosphate-buffered saline (PBS) solution at pH 7.4 and room temperature. nih.gov

In aqueous solutions with a pH above 7.0, D-glucosamine undergoes a cyclocondensation reaction. nih.gov This process leads to a mixture of products, with 2,5-deoxyfructosazine and fructosazine (B23252) being major components. nih.govnih.gov The presence of both an amino group and an aldehyde group in the D-glucosamine molecule allows it to undergo these decomposition and self-reaction pathways. nih.gov This reaction is accelerated in the presence of ammonium salts.

Production via Pyrolytic Decomposition of Natural Compounds

2,5-Deoxyfructosazine is a pyrazine derivative that can be formed through several chemical pathways. caymanchem.comchemicalbook.commedchemexpress.com One of the noted methods for the production of pyrazines, including 2,5-deoxyfructosazine, is the pyrolytic decomposition of natural compounds. caymanchem.comchemicalbook.commedchemexpress.comchemicalbook.comchemondis.com This process involves the thermal degradation of complex organic matter, leading to the formation of various smaller, volatile compounds, including the pyrazine ring structure characteristic of 2,5-deoxyfructosazine.

Presence in Biological and Food Systems

2,5-Deoxyfructosazine has been identified as a naturally occurring compound in specific biological and food matrices, often as a product of chemical reactions during processing and curing. caymanchem.comcymitquimica.com Its formation is frequently associated with the Maillard reaction, a complex series of chemical changes that occur between amino acids and reducing sugars when heated. researchgate.netgoogle.com

The presence of 2,5-deoxyfructosazine is well-documented in cured tobacco, where it is considered a flavor-enhancing component. caymanchem.commedchemexpress.comchemicalbook.comcymitquimica.com Research involving the treatment of tobacco at elevated temperatures has shown a significant increase in the concentration of this compound. In one study, Virginia tobacco treated in 200 kg batches showed a substantial rise in both 2,5-deoxyfructosazine and its isomer, 2,6-deoxyfructosazine, compared to untreated control samples. google.com The levels were quantified using high-performance liquid chromatography (HPLC-UV). google.com

Table 1: Deoxyfructosazine Content in Treated vs. Untreated Tobacco google.com

| Sample ID | Treatment Status | 2,5-Deoxyfructosazine (ppm) | 2,6-Deoxyfructosazine (ppm) |

|---|---|---|---|

| Test 1 | Untreated | 0.8 | Below Limit of Quantification |

| Test 1 | Treated | 23.5 | 32.1 |

| Test 2 | Untreated | 1.1 | Below Limit of Quantification |

| Test 2 | Treated | 25.1 | 35.6 |

| Test 3 | Untreated | 1.0 | Below Limit of Quantification |

| Test 3 | Treated | 25.0 | 33.0 |

| Test 4 | Untreated | 1.0 | Below Limit of Quantification |

Data sourced from patent analysis of treated Virginia tobacco. google.com

2,5-Deoxyfructosazine is also formed during the baking of bread, primarily through the Maillard reaction. researchgate.net Studies have investigated how different ingredients can influence the production of this compound.

One area of research focused on the addition of various ammonium salts to bread dough, which was found to increase the formation of deoxyfructosazine. nih.govresearchgate.net The addition of diammonium hydrogen phosphate, in particular, resulted in a more significant production of deoxyfructosazine and other pyrazine flavor substances, leading to a maximum total deoxyfructosazine content of 1292.23 μg/g in the finished bread. nih.govresearchgate.net

Another study explored the impact of adding glucosamine (GlcN) and different types of sugars or sugar alcohols on the formation of deoxyfructopyrazine (DOF). researchgate.net The results indicated that bread samples containing both glucosamine and sugar alcohols (xylitol or sorbitol) yielded the highest production of DOF. researchgate.net The moisture distribution in the dough and subsequent acetal (B89532) reactions in the bread were identified as contributing factors to this increased yield. researchgate.net

Table 2: Production of Deoxyfructopyrazine (DOF) in Bread with Various Additives researchgate.net

| Bread Formulation | Glucosamine (GlcN) Added | Additive | DOF Produced (μg/g) |

|---|---|---|---|

| GlcN only | 3 g | None | 204.0 |

| GlcN-G | 3 g | 21 g Glucose | 240.3 |

| GlcN-F | 3 g | 21 g Fructose | 230.1 |

| GlcN-X | 3 g | 17.73 g Xylitol | 258.8 |

Data derived from a study on the conversion of glucosamine to deoxyfructosazine in bread. researchgate.net

Advanced Synthetic Methodologies for 2,5 Deoxyfructosazine

Chemical Synthesis from D-Glucosamine Precursors

D-glucosamine serves as a primary and readily available precursor for the synthesis of 2,5-Deoxyfructosazine. researchgate.net The inherent structure of D-glucosamine, containing both an amino group and an aldehyde group, allows it to undergo self-condensation reactions to form the pyrazine (B50134) ring of DOF. nih.gov

The formation of 2,5-Deoxyfructosazine can occur through the self-reaction of D-glucosamine under relatively mild conditions. nih.gov In aqueous solutions, particularly at a neutral or higher pH, D-glucosamine undergoes a cyclocondensation reaction. nih.gov This process results in a mixture of products, with 2,5-Deoxyfructosazine and a related compound, 2,5-bis-(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine (fructosazine, FZ), being major components. nih.gov This fundamental reaction pathway is the basis for more advanced and catalyzed synthetic approaches.

Arylboronic acids have been identified as highly effective catalysts for the dimerization of glucosamines to form 2,5-Deoxyfructosazine. chemrxiv.org This method challenges the previously held belief that an excess amount of phenylboronic acid was necessary for the reaction. chemrxiv.orgamazonaws.com Research has demonstrated that phenylboronic acid and its derivatives can act as true catalysts, enabling the transformation in catalytic quantities. chemrxiv.orgsemanticscholar.org

The reaction is typically performed in an aqueous solution of sodium hydroxide (B78521) at room temperature, with studies showing that optimizing the base concentration is crucial for maximizing yield. amazonaws.comchemrxiv.org The highest yield of 68% for deoxyfructosazine was achieved with 1.3 equivalents of NaOH and 40 mol% of phenylboronic acid. amazonaws.com Further screening of various substituted arylboronic acids revealed that electronic and steric effects influence catalytic efficiency, with 3-aminophenylboronic acid and 4-pyridylboronic acid providing yields as high as 76% and 78%, respectively. amazonaws.comchemrxiv.org

| Arylboronic Acid Catalyst | Yield of 2,5-Deoxyfructosazine (%) |

|---|---|

| None | 0 |

| Phenylboronic acid | 68 |

| 3,5-Bis(trifluoromethyl)phenylboronic acid | 69 |

| 2-Fluorophenylboronic acid | 71 |

| 3-Aminophenylboronic acid | 76 |

| 4-Pyridylboronic acid | 78 |

Table 1: Comparison of yields for 2,5-Deoxyfructosazine using various arylboronic acid catalysts under optimized conditions (40 mol% catalyst, 1.3 eq. NaOH, room temperature, 36 h). Data sourced from ChemRxiv. amazonaws.comchemrxiv.org

Sustainable Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes to 2,5-Deoxyfructosazine using environmentally benign solvents and catalysts.

Deep eutectic solvents (DESs) have emerged as promising green alternatives in chemical synthesis. researchgate.net For the production of 2,5-Deoxyfructosazine, a catalyst system based on choline (B1196258) chloride/urea has been explored. researchgate.net This approach achieved a 13.5% yield of the target compound, demonstrating the potential of DESs to enhance the reaction's activity and sustainability. researchgate.net

Ionic liquids (ILs) have been successfully employed as dual solvent-catalysts for an efficient, one-pot synthesis of 2,5-Deoxyfructosazine from D-glucosamine hydrochloride. researchgate.netrsc.orgrsc.org A task-specific basic ionic liquid, 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH), was used to promote the dehydration and condensation reaction. researchgate.netrsc.org This method avoids conventional by-products and enhances both the reaction rate and selectivity. rsc.org Under optimized conditions of 120°C for 180 minutes and with DMSO as a co-solvent, a maximum combined yield of 49% for DOF and FZ was obtained. researchgate.netrsc.org

Furthermore, amino acid-based ionic liquids, such as cholinium L-prolinate ([Ch][Pro]), have been synthesized and applied as catalysts. acs.org This approach yielded 33.78% of 2,5-Deoxyfructosazine after 30 minutes at 100°C, highlighting the catalytic potential of biodegradable and biocompatible ionic liquids. acs.org

| Catalyst/Solvent System | Key Conditions | Yield (%) |

|---|---|---|

| Choline chloride/urea (DES) | - | 13.5 |

| [BMIM]OH (IL) with DMSO | 120°C, 180 min | 49 (combined DOF & FZ) |

| [Ch][Pro] (IL) | 100°C, 30 min | 33.78 |

Table 2: Performance of sustainable solvent systems in the synthesis of 2,5-Deoxyfructosazine. Data sourced from RSC Publishing and ACS Publications. researchgate.netacs.org

Regioselective Synthesis and Yield Optimization

Optimizing the yield and selectivity for 2,5-Deoxyfructosazine over the formation of by-products like fructosazine (B23252) is a key challenge. Research into both boronic acid and ionic liquid systems has involved systematic studies to refine reaction parameters.

In the arylboronic acid-catalyzed method, the molar ratio of the base to the D-glucosamine precursor was found to be a critical factor. amazonaws.com Increasing the amount of NaOH up to 1.3 equivalents led to a higher yield of deoxyfructosazine, while further increases favored the formation of fructosazine. amazonaws.com Temperature optimization also plays a role; elevating the temperature to 40°C in the presence of the best-performing catalysts allowed for a significant reduction in reaction time from 36 hours to 6 hours while maintaining comparable yields. amazonaws.com

For syntheses utilizing ionic liquids, optimization studies have focused on the effects of D-glucosamine concentration, reaction temperature, reaction time, and the use of additives and co-solvents. researchgate.netrsc.org The use of DMSO as a co-solvent with [BMIM]OH was shown to be crucial in achieving the maximum yield of 49%. researchgate.netrsc.org Similarly, the catalytic activity and selectivity of different amino acid-based ionic liquids were found to vary, indicating that the choice of the anion and cation can be tailored to optimize the synthesis. acs.org

In Vitro Biological Activities and Associated Molecular Mechanisms of 2,5 Deoxyfructosazine

Immunomodulatory Potentials

2,5-Deoxyfructosazine has demonstrated significant immunomodulatory properties, positioning it as a member of a novel class of immunomodulators. nih.govnih.gov Its ability to influence key cellular components of the immune system has been a primary focus of scientific investigation.

Research has shown that 2,5-Deoxyfructosazine is a potent inhibitor of Interleukin-2 (B1167480) (IL-2) production. researchgate.netmdpi.com In studies utilizing Jurkat cells, a human T-cell line, the compound effectively suppressed the release of IL-2 when the cells were activated by phytohemagglutinin (PHA). nih.govcaymanchem.commedchemexpress.com IL-2 is a cytokine essential for the activation and proliferation of T-cells, and its inhibition is a key mechanism for controlling immune responses. The half-maximal inhibitory concentration (IC₅₀) of 2,5-Deoxyfructosazine for IL-2 production was found to be approximately 1.25 mM. nih.govcaymanchem.com This inhibitory action on a critical cytokine suggests a potential role in modulating excessive immune responses.

When compared to its parent compound, D-glucosamine, 2,5-Deoxyfructosazine exhibits significantly stronger immunosuppressive activity. nih.govnih.gov Studies have revealed that D-glucosamine can self-react to form 2,5-Deoxyfructosazine under neutral pH conditions, which are often used in biological experiments. nih.govcaymanchem.com

In comparative assays, 2,5-Deoxyfructosazine was found to be a substantially more effective inhibitor of IL-2 release from activated T-cells than D-glucosamine. nih.gov While a mixture containing 2,5-Deoxyfructosazine showed a half-maximal inhibition (IC₅₀) at approximately 1.25 mM, the IC₅₀ for D-glucosamine was much higher, at roughly 15 mM. nih.gov This finding indicates that the biological effects observed in some studies using D-Glucosamine preparations may be partly attributable to the formation of its more potent derivative, 2,5-Deoxyfructosazine. nih.gov

| Feature | 2,5-Deoxyfructosazine | D-Glucosamine |

| IL-2 Inhibition IC₅₀ | ~1.25 mM nih.gov | ~15 mM nih.gov |

| Relative Potency | Substantially more effective inhibitor of IL-2 release. nih.gov | Less effective inhibitor of IL-2 release. nih.gov |

Cellular Stress Response Modulation

Beyond its immunomodulatory effects, 2,5-Deoxyfructosazine has been shown to modulate cellular responses to oxidative stress. It possesses antioxidant capabilities that help protect cells from damage induced by reactive oxygen species (ROS). mdpi.com

2,5-Deoxyfructosazine has demonstrated potent ROS scavenging capabilities in vitro. mdpi.com In a study involving normal human dermal fibroblasts (NHDFs) subjected to oxidative stress with hydrogen peroxide, ROS levels increased to approximately 219.8% of normal levels. mdpi.com Pre-treatment with 2,5-Deoxyfructosazine significantly mitigated this increase.

Specifically, cells pre-treated with 1 µM and 5 µM of 2,5-Deoxyfructosazine showed a reduction in ROS levels to 36% and 59.8%, respectively, compared to the stressed, untreated cells. mdpi.com This highlights the compound's ability to directly counteract the damaging effects of ROS.

The compound has also been shown to reduce levels of malondialdehyde (MDA), a key biomarker for lipid peroxidation caused by oxidative stress. mdpi.com In normally cultured NHDF cells, a 5 µM concentration of 2,5-Deoxyfructosazine reduced MDA content to 67.9% of the baseline level. mdpi.com

In cells under oxidative stress, where MDA levels rose to about 129.3% of normal, treatment with 5 µM of 2,5-Deoxyfructosazine lowered the MDA content to 81.6% of that found in the stressed cells, demonstrating its protective effect against lipid damage. mdpi.com

2,5-Deoxyfructosazine can enhance the activity of catalase (CAT), a crucial antioxidant enzyme that neutralizes hydrogen peroxide. mdpi.comnih.gov In normally cultured NHDF cells, treatment with 5 µM of 2,5-Deoxyfructosazine increased CAT activity to 372% of the baseline. mdpi.com

Under conditions of oxidative stress, which typically lead to a decrease in CAT activity (down to about 43% of normal in the study), 2,5-Deoxyfructosazine demonstrated a restorative effect. mdpi.com Treatment with 5 µM of the compound raised CAT activity significantly, to 292.3% of the level seen in the oxidatively stressed cells. mdpi.com

| Condition | Parameter | Effect of 5 µM 2,5-Deoxyfructosazine |

| Normal NHDF Cells | MDA Levels | Reduced to 67.9% of baseline. mdpi.com |

| CAT Activity | Increased to 372% of baseline. mdpi.com | |

| Oxidatively Stressed NHDF Cells | ROS Levels | Reduced to 59.8% of stressed levels. mdpi.com |

| MDA Levels | Reduced to 81.6% of stressed levels. mdpi.com | |

| CAT Activity | Increased to 292.3% of stressed levels. mdpi.com |

Extracellular Matrix Remodeling Effects

Research has shown that 2,5-Deoxyfructosazine plays a role in the regulation of the extracellular matrix, which is crucial for tissue structure and function.

Promotion of Type I Collagen (Col I) Secretion

Studies conducted on normal human dermal fibroblast (NHDF) cells have indicated that 2,5-Deoxyfructosazine can stimulate the secretion of Type I collagen. mdpi.com At concentrations of 1 μM and 5 μM, DOF was observed to increase the secretion of Col I by 106.9% and 169.6%, respectively, when compared to control groups. mdpi.com This suggests a significant role for DOF in promoting the synthesis of this essential structural protein in the skin.

Increase in Hyaluronic Acid (HA) Secretion

In addition to its effects on collagen, 2,5-Deoxyfructosazine has been found to enhance the secretion of hyaluronic acid. mdpi.com In the same study using NHDF cells, concentrations of 1 μM and 5 μM of DOF led to an increase in HA secretion by 125.1% and 150.0%, respectively. mdpi.com Hyaluronic acid is a key molecule involved in maintaining skin hydration and elasticity.

Inhibition of Matrix Metalloproteinase-1 (MMP-1) Expression

Further in vitro studies have revealed that 2,5-Deoxyfructosazine can inhibit the expression of Matrix Metalloproteinase-1 (MMP-1), an enzyme responsible for the degradation of collagen. mdpi.com Under normal culture conditions, DOF at concentrations of 1 μM and 5 μM reduced MMP-1 levels to 38.2% and 41.9% of the normal levels, respectively. mdpi.com In cells under oxidative stress, which typically show a spike in MMP-1 secretion, pretreatment with 1 µM or 5 µM of DOF reduced MMP-1 secretion to 52% and 52.9%, respectively. mdpi.com This inhibitory action on MMP-1 helps to prevent the breakdown of collagen, thereby contributing to the maintenance of the skin's structural integrity. mdpi.com

Antimicrobial Activities

2,5-Deoxyfructosazine has also been investigated for its antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

Activity against Gram-positive Bacteria

Some studies have reported that 2,5-Deoxyfructosazine exhibits antibacterial activity. mdpi.combiosynth.com In one study, 2,5-deoxyfructosazine-coated fluorescent carbon dots were shown to be effective in labeling Staphylococcus aureus, a Gram-positive bacterium. nih.gov Further research indicated that the combination of these specialized carbon dots with LED light irradiation led to a significant reduction in the viable count of S. aureus. However, it was noted that 2,5-Deoxyfructosazine in isolation, without the carbon dots and LED activation, did not show significant antibacterial activity. nih.govresearchgate.net

Activity against Gram-negative Bacteria

Similar to its effects on Gram-positive bacteria, 2,5-Deoxyfructosazine has been implicated in the activity against Gram-negative bacteria. mdpi.combiosynth.com The aforementioned fluorescent carbon dots coated with 2,5-Deoxyfructosazine were also successful in labeling Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov The combined treatment of these carbon dots and LED irradiation resulted in the complete killing of E. coli cells. nih.govresearchgate.net Again, 2,5-Deoxyfructosazine by itself did not demonstrate significant antibacterial effects under the tested conditions. nih.govresearchgate.net The mechanism is thought to involve the generation of reactive oxygen species upon irradiation of the carbon dots. nih.govresearchgate.net

Antifungal Efficacy against Yeasts (e.g., Candida albicans)

While research into the antifungal properties of 2,5-Deoxyfructosazine (DOF) is not as extensive as other biological activities, some studies indicate its potential against pathogenic yeasts like Candida albicans. biosynth.com This yeast is a significant human fungal pathogen, and the rise of drug-resistant strains necessitates the exploration of novel antifungal compounds. nih.gov

Reports suggest that 2,5-Deoxyfructosazine is active against Candida albicans and other yeasts. biosynth.com The proposed mechanism of action involves an interaction with the cell wall, potentially preventing its synthesis. biosynth.com This is a critical area of investigation as the fungal cell wall is a prime target for antifungal drugs.

It is worth noting that the broader class of pyrazine (B50134) derivatives, to which 2,5-Deoxyfructosazine belongs, has been a source of compounds with demonstrated antifungal activities. medchemexpress.com Further research is needed to fully elucidate the specific spectrum of activity and the precise molecular mechanisms by which 2,5-Deoxyfructosazine exerts its antifungal effects against Candida albicans and other pathogenic yeasts.

Nucleic Acid Interactions

A significant body of research has highlighted the ability of 2,5-Deoxyfructosazine to induce DNA strand breakage. medchemexpress.comcaymanchem.commdpi.com This activity is noteworthy as it suggests potential applications in areas where controlled DNA damage is a therapeutic goal. The pyrazine ring within the structure of 2,5-Deoxyfructosazine is thought to be a key contributor to its ability to interact with nucleic acids.

Studies have demonstrated this DNA cleavage activity in plasmid DNA, such as pBR322. researchgate.netjst.go.jp The mechanism of DNA strand breakage by 2,5-Deoxyfructosazine has been shown to be stimulated by the presence of certain metal ions, particularly Cu2+. researchgate.netjst.go.jp This suggests that the compound may act as a chemical nuclease, where the pyrazine derivative, in concert with a metal cofactor, facilitates the cleavage of the phosphodiester backbone of DNA.

The DNA-damaging potential of 2,5-Deoxyfructosazine is a recurring theme in the scientific literature, with multiple sources confirming this bioactivity. medchemexpress.commedchemexpress.comresearchgate.net This property is often discussed in the context of its formation from D-glucosamine, which itself exhibits DNA strand breakage activity. medchemexpress.comcaymanchem.com The formation of 2,5-Deoxyfructosazine and the related compound Fructosazine (B23252) from D-glucosamine under certain conditions leads to derivatives with notable biological effects, including the capacity to cleave DNA. researchgate.netjst.go.jpnih.gov

Research on 2,5 Deoxyfructosazine Derivatives and Analogs

Structural and Functional Characterization of Related Fructosazines

Fructosazines are a class of pyrazine (B50134) derivatives formed from the condensation of sugars. Their structural variations, particularly the position and number of hydroxyl groups on the side chains, lead to different isomers with distinct properties and biological activities. Understanding these differences is crucial for their potential applications.

Comparative Studies with 2,5-Fructosazine

2,5-Deoxyfructosazine (2,5-DOF) and 2,5-Fructosazine (2,5-FZ) are two closely related compounds that are often formed together during the self-condensation of D-glucosamine under neutral or slightly basic conditions. nih.gov Both compounds share a disubstituted pyrazine core but differ in the structure of one of their polyhydroxyalkyl side chains.

Structurally, 2,5-Fructosazine, also known as 2,5-bis(D-arabino-1,2,3,4-tetrahydroxybutyl)pyrazine, possesses two identical tetrahydroxybutyl side chains attached to the pyrazine ring at positions 2 and 5. nih.govontosight.ai In contrast, 2,5-Deoxyfructosazine has one D-arabino-tetrahydroxybutyl side chain and one D-erythro-2,3,4-trihydroxybutyl side chain. nih.govnih.gov This difference in one hydroxyl group impacts their molecular weight and potentially their biological activity.

Functionally, both compounds have been investigated for their biological effects. For instance, a mixture of 2,5-DOF and 2,5-FZ was found to be a more potent inhibitor of T-cell interleukin-2 (B1167480) (IL-2) production than their parent compound, D-glucosamine. nih.gov Specifically, 2,5-Deoxyfructosazine has been shown to strongly inhibit IL-2 production in Jurkat cells with a half-maximal inhibitory concentration (IC₅₀) of approximately 1.25 mM. glpbio.comchemicalbook.com Both 2,5-DOF and 2,5-FZ have also been reported to exhibit DNA strand breakage activity. jst.go.jpcaymanchem.com Recent studies have also highlighted the anti-aging potential of both Fructosazine (B23252) and Deoxyfructosazine, noting their ability to enhance the secretion of type I collagen and hyaluronic acid while inhibiting matrix metalloproteinase-1. researchgate.net

The formation rates and yields of these two compounds can be influenced by reaction conditions. For example, the synthesis of 2,5-DOF and 2,5-FZ from D-glucosamine hydrochloride can be achieved using a basic ionic liquid as a dual solvent-catalyst. researchgate.net

| Property | 2,5-Deoxyfructosazine (2,5-DOF) | 2,5-Fructosazine (2,5-FZ) |

|---|---|---|

| Systematic Name | 2-(D-arabino-tetrahydroxybutyl)-5-(D-erythro-2,3,4-trihydroxybutyl)pyrazine | 2,5-bis(D-arabino-tetrahydroxybutyl)pyrazine |

| Molecular Formula | C₁₂H₂₀N₂O₇ | C₁₂H₂₀N₂O₈ |

| Molecular Weight | 304.3 g/mol | 320.3 g/mol |

| Key Biological Activity | Inhibits IL-2 production (IC₅₀ ≈ 1.25 mM), DNA strand breakage, Anti-aging | Inhibits IL-2 production, DNA strand breakage, Anti-aging |

| Formation | Self-condensation of D-glucosamine |

Differentiation from 2,6-Deoxyfructosazine (B1141047) and 2,6-Fructosazine

The differentiation between 2,5- and 2,6-isomers of deoxyfructosazine and fructosazine is crucial as the position of the side chains on the pyrazine ring significantly influences their properties. The formation of these isomers is highly dependent on the starting sugar. Aldoses, like glucose, predominantly yield the 2,6-isomers, while ketoses, such as fructose (B13574), mainly produce the 2,5-isomers. rsc.orgrsc.org

2,6-Deoxyfructosazine (2,6-DOF) and 2,6-Fructosazine (2,6-FZ) are the primary products from the reaction of glucose with ammonium (B1175870) compounds. rsc.orgresearchgate.net For instance, in the reaction between glucose and ammonium formate, 2,6-DOF and 2,6-FZ are the main products formed. rsc.orgresearchgate.net Conversely, fructose under the same conditions yields 2,5-DOF and 2,5-FZ. rsc.org

The structural difference between the 2,5- and 2,6-isomers lies in the substitution pattern on the pyrazine ring. This positional isomerism leads to distinct nuclear magnetic resonance (NMR) profiles, which is a key analytical technique for their differentiation.

From a synthetic standpoint, the efficiency of producing these isomers can vary. For example, research has indicated that 2,5-DOF can be synthesized more efficiently under certain conditions compared to 2,6-DOF. The thermal decomposition of these isomers also differs, with 2,6-DOF reported to begin decomposing at 220 °C. researchgate.net

| Isomer Type | Predominant Starting Sugar | Key Differentiating Feature |

|---|---|---|

| 2,5-Deoxyfructosazine & 2,5-Fructosazine | Ketoses (e.g., Fructose) | Substitution at positions 2 and 5 of the pyrazine ring |

| 2,6-Deoxyfructosazine & 2,6-Fructosazine | Aldoses (e.g., Glucose) | Substitution at positions 2 and 6 of the pyrazine ring |

Novel Derivative Synthesis and Applications

The unique structure of 2,5-Deoxyfructosazine makes it a valuable precursor for the synthesis of novel materials with specialized applications, particularly in the biomedical field.

Development of Carbon Dots from 2,5-Deoxyfructosazine

Carbon dots (CDs) are a class of carbon-based fluorescent nanomaterials, typically smaller than 10 nm, that have garnered significant attention for their excellent optical properties, water solubility, and biocompatibility. nih.govmdpi.com 2,5-Deoxyfructosazine has been successfully utilized as a surface passivating agent in the synthesis of carbon dots. nih.gov

In one approach, green fluorescent carbon dots were synthesized using m-phenylenediamine (B132917) and glucosamine (B1671600) hydrochloride as precursors in a microwave-assisted method. mdpi.com The resulting CDs were coated with 2,5-deoxyfructosazine. mdpi.com This surface modification is crucial as it can influence the properties and biological interactions of the carbon dots. The synthesis of CDs can be achieved through various methods, including hydrothermal and carbonization techniques, using a wide range of carbon sources. nih.govresearchgate.net The properties of the resulting CDs, such as their size and quantum yield, can be tailored by controlling the synthesis conditions. nih.govresearchgate.net

Theranostic Applications of Carbon Dots

"Theranostics" refers to the integration of diagnostic and therapeutic capabilities into a single agent. Carbon dots derived from or functionalized with 2,5-Deoxyfructosazine have shown promise in this area. nih.govthno.org

These specialized carbon dots can be used for bioimaging, allowing for the visualization of cells. nih.govmdpi.com For example, 2,5-deoxyfructosazine-coated carbon dots have been used to label both Gram-positive and Gram-negative bacteria. mdpi.com

Beyond imaging, these carbon dots can have therapeutic effects. When internalized by cells, such as HeLa cells and human dermal fibroblasts, they can be activated by light, such as from an LED. nih.gov This activation can lead to a photosensitizer effect, causing an increase in intracellular temperature and the selective killing of targeted cells. nih.govmdpi.com This photodynamic inactivation is a promising strategy against multidrug-resistant pathogens. mdpi.com The combination of diagnostic imaging and targeted therapy in a single nanoparticle platform highlights the significant potential of 2,5-deoxyfructosazine-derived carbon dots in nanomedicine. thno.org

| Application | Description | Mechanism |

|---|---|---|

| Bioimaging | Labeling and visualization of cells, including bacteria. mdpi.com | Inherent fluorescence of the carbon dots. nih.gov |

| Targeted Therapy | Selective killing of cells (e.g., cancer cells, bacteria) upon light activation. nih.govmdpi.com | Photosensitizer effect leading to increased intracellular temperature and cell death. nih.govmdpi.com |

Analytical and Detection Methodologies for 2,5 Deoxyfructosazine

Chromatographic Separation Techniques

Chromatographic methods are fundamental in isolating 2,5-Deoxyfructosazine from complex mixtures, allowing for its accurate detection and quantification.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful and sensitive technique widely employed for the analysis of 2,5-Deoxyfructosazine. ualberta.cacreative-biolabs.com This method combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. creative-biolabs.com LC-ESI-MS is particularly advantageous for its ability to handle complex samples and provide detailed structural information. creative-biolabs.com

In a typical LC-ESI-MS workflow, the sample containing 2,5-Deoxyfructosazine is first injected into a liquid chromatograph. The compound is then separated from other components in the mixture based on its chemical properties as it passes through a chromatographic column. Upon elution from the column, the compound enters the electrospray ionization source of the mass spectrometer. Here, it is ionized, typically forming protonated molecules [M+H]+. These ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound, and fragmentation patterns can be used for structural elucidation. creative-biolabs.com The high sensitivity and specificity of LC-MS/MS methods make them well-suited for trace-level detection of compounds like 2,5-deoxyfructosazine. medscape.comlivedna.net

High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS)

High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI/MS) is a comprehensive analytical approach that provides both chromatographic and spectroscopic data for the identification and quantification of 2,5-Deoxyfructosazine. mdpi.comnih.govnih.gov This hyphenated technique integrates the separation power of HPLC with the spectral information from a Diode Array Detector (DAD) and the mass data from an ESI-MS. mdpi.com

The HPLC component separates 2,5-Deoxyfructosazine from other compounds in a sample mixture. d-nb.info As the separated compounds elute from the HPLC column, they pass through the DAD, which records their UV-Vis spectra. This provides information about the chromophoric properties of the molecule. Subsequently, the eluent is directed to the ESI-MS, which provides mass information, confirming the molecular weight and offering structural details through fragmentation analysis. mdpi.comnih.gov The combination of retention time, UV-Vis spectrum, and mass spectrum provides a high degree of confidence in the identification of 2,5-Deoxyfructosazine. This method is particularly useful for analyzing complex mixtures where multiple compounds may have similar retention times. mdpi.comd-nb.info

Application of Porous Graphitic Carbon (PGC) Columns for Isomer Separation

Porous Graphitic Carbon (PGC) columns are a unique and powerful tool in liquid chromatography, especially for the separation of isomers, including those of 2,5-Deoxyfructosazine. researchgate.net Unlike traditional silica-based reversed-phase columns, PGC columns have a flat, crystalline, and highly reproducible graphitic surface. chromatographytoday.com This structure allows for separation based on a combination of hydrophobic interactions and a distinct polar retention effect. frontiersin.org

The retention mechanism on PGC is influenced by the planarity and electronic properties of the analyte molecules. sigmaaldrich.com This makes PGC particularly effective in discriminating between closely related structures, such as geometric isomers or compounds with minor functional group differences. researchgate.netsigmaaldrich.com The unique selectivity of PGC columns often enables the resolution of isomers that are difficult to separate on other types of stationary phases. researchgate.net The use of MS-compatible mobile phases with PGC columns further enhances their utility in complex analytical workflows. nih.gov

| Feature | Description |

| Stationary Phase | Porous Graphitic Carbon (PGC) |

| Key Advantage | Superior separation of isomers and structurally similar compounds. researchgate.net |

| Retention Mechanism | Combination of hydrophobic interactions and polar retention effect on the graphite (B72142) surface. frontiersin.org |

| Separation Basis | Influenced by analyte shape, planarity, and electronic properties. sigmaaldrich.com |

| Compatibility | Can be used with mass spectrometry (MS)-compatible mobile phases. nih.gov |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural elucidation and quantification of 2,5-Deoxyfructosazine.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method for determining the precise concentration of 2,5-Deoxyfructosazine in a sample. nih.gov Unlike many other analytical techniques, qNMR does not always require a reference standard of the analyte itself for quantification. Instead, an internal standard of known concentration is used, and the concentration of the analyte is determined by comparing the integral of its NMR signal to that of the internal standard. tum.de

Both proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy can be employed for quantitative analysis. tum.de ¹H NMR is generally more sensitive and is often the preferred method. Specific resonances in the ¹H NMR spectrum of 2,5-Deoxyfructosazine, corresponding to its unique protons, are integrated and compared to the integral of a known signal from the internal standard. core.ac.ukresearchgate.net This method provides a direct and accurate measure of the amount of the compound present. The development of high-field magnets and cryoprobes has further enhanced the sensitivity and resolution of NMR, making it a robust tool for quantitative studies. nih.gov

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the characterization of non-volatile materials, including compounds like 2,5-Deoxyfructosazine. d-nb.info In this method, the sample is heated to a high temperature in an inert atmosphere, causing it to thermally decompose into smaller, volatile fragments. d-nb.info This process is known as pyrolysis.

The resulting fragments are then introduced into a gas chromatograph (GC), where they are separated based on their boiling points and interactions with the stationary phase. researchgate.net The separated fragments then enter a mass spectrometer (MS), which provides mass spectra for each component. nih.govnih.gov By analyzing the fragmentation pattern, it is possible to deduce the structure of the original molecule. d-nb.info Py-GC/MS is particularly useful for identifying the components of complex mixtures and for studying the thermal degradation products of specific compounds. dntb.gov.ua

| Analytical Technique | Principle | Application to 2,5-Deoxyfructosazine |

| Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) | Thermal decomposition of the sample into smaller, volatile fragments, followed by separation and mass analysis. d-nb.info | Characterization and identification through analysis of its specific thermal degradation products. dntb.gov.ua |

Method Validation and Standardization for Reference Materials

The reliability and accuracy of any quantitative analysis of 2,5-Deoxyfructosazine depend heavily on the rigorous validation of the analytical method employed. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. pcdn.coiosrjournals.org This process is essential for ensuring that the results obtained are meaningful, whether for regulatory compliance in the food and tobacco industries, for quality control, or for scientific research. caymanchem.comfao.org The standardization of these validated methods, often through the use of certified reference materials (CRMs), ensures consistency and comparability of data across different laboratories and studies. fao.orgiaea.org

The development of validated methods is guided by international bodies and regulatory agencies that outline the necessary performance characteristics to be evaluated. pcdn.coiosrjournals.orgwoah.org These characteristics ensure the method's performance is well-understood and its limitations are defined. iosrjournals.org For a compound like 2,5-Deoxyfructosazine, which can be found in complex matrices such as tobacco and processed foods, robust and validated analytical methods are crucial for accurate quantification. researchgate.netresearchgate.net

The Role and Availability of Reference Materials

Certified Reference Materials (CRMs) are fundamental to method validation and quality control. iaea.orgnih.gov They are highly characterized and stable materials with a certified property value, used to calibrate instruments, assess method performance, establish traceability of measurement results, and determine measurement uncertainty. iaea.org The use of CRMs provides confidence in the quality of analytical results. iaea.org

For 2,5-Deoxyfructosazine, commercially available certified reference materials exist, which is a critical component for any laboratory seeking to develop or validate a quantitative method. These standards allow for the preparation of accurate calibration curves and the verification of analytical performance.

Table 1: Commercially Available Reference Materials for 2,5-Deoxyfructosazine

The following table details a commercially available certified reference material for 2,5-Deoxyfructosazine.

| Product Name | Supplier | Product Line | Purity Specification | Format |

| 2,5-Deoxyfructosazine | Sigma-Aldrich (Merck) | TraceCERT® | Not specified | Certified Reference Material |

| 2,5-Deoxyfructosazine | LGC Standards | - | >95% (HPLC) | Neat |

This table is based on information from publicly available supplier data. lgcstandards.comsigmaaldrich.commerckmillipore.com

Key Validation Parameters

The validation of an analytical method for 2,5-Deoxyfructosazine involves assessing several key performance parameters to ensure the data generated is reliable. woah.org These parameters are universally recognized in analytical chemistry guidelines. pcdn.cowoah.org

Selectivity/Specificity : This is the ability of the method to differentiate and quantify the analyte of interest, 2,5-Deoxyfructosazine, in the presence of other components in the sample matrix. woah.org This is particularly important as 2,5-Deoxyfructosazine can coexist with structurally similar compounds, such as its isomer 2,6-Deoxyfructosazine (B1141047) or Fructosazine (B23252). researchgate.netnih.gov For instance, conventional reversed-phase HPLC columns may not provide adequate separation, necessitating the use of specialized columns like porous graphitic carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) to achieve the required selectivity. researchgate.netnih.gov

Linearity : Linearity demonstrates the ability of the method to produce results that are directly proportional to the concentration of 2,5-Deoxyfructosazine within a given range. woah.org This is typically established by analyzing a series of standards of known concentrations to create a calibration curve. libretexts.org The relationship between concentration and the instrument's response is then evaluated using linear regression analysis. libretexts.org

Accuracy and Recovery : Accuracy refers to the closeness of the analytical result to the true value. woah.org It is often determined through recovery studies, where a known amount of 2,5-Deoxyfructosazine standard is added (spiked) into a blank matrix (e.g., a food sample known not to contain the compound). The sample is then processed through the entire analytical method, and the percentage of the spiked amount that is detected is calculated as the percent recovery. Validated methods for similar compounds in complex matrices often achieve recoveries in the range of 89-102%. bohrium.com

Precision : Precision measures the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD). bohrium.com Validation includes assessing:

Repeatability (Intra-assay precision) : The precision obtained under the same operating conditions over a short interval of time.

Reproducibility (Inter-assay precision) : The precision obtained between different laboratories, which is a key component of collaborative studies to standardize methods. fao.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. woah.org For trace analysis of compounds in food matrices, sensitive methods like those using mass spectrometry can achieve LOQs in the low µg/kg range. bohrium.com

Robustness : This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature). It provides an indication of the method's reliability during normal usage. iosrjournals.org

Table 2: Typical Validation Parameters for a Quantitative LC-MS/MS Method for 2,5-Deoxyfructosazine

The following table provides an example of typical performance characteristics for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 2,5-Deoxyfructosazine in a food or tobacco matrix.

| Parameter | Typical Performance Characteristic |

| Linearity (R²) | ≥ 0.99 |

| Accuracy (% Recovery) | 85% - 110% |

| Precision (RSD) | ≤ 15% |

| Selectivity | No significant interference at the retention time of the analyte. |

| Limit of Quantification (LOQ) | Dependent on matrix; typically in the µg/g to µg/kg range. researchgate.netbohrium.com |

This table represents typical values based on general guidelines for analytical method validation and published methods for related compounds. woah.orgresearchgate.netbohrium.com

Future Directions and Emerging Research Avenues for 2,5 Deoxyfructosazine

Elucidation of Uncharacterized Biological Pathways

While 2,5-Deoxyfructosazine (DOF) has been identified as a potent immunomodulator, the full scope of its biological activity remains an active area of investigation. nih.govnih.gov Current research indicates that DOF is a more effective inhibitor of interleukin-2 (B1167480) (IL-2) production from activated T-cells than its precursor, D-glucosamine. nih.govnih.gov This finding suggests a significant role for DOF in regulating immune responses and highlights its potential as a lead compound for developing treatments for inflammatory and autoimmune diseases. nih.gov

Future research is expected to delve deeper into the specific molecular targets and signaling cascades affected by DOF. Understanding the precise mechanisms by which DOF exerts its immunosuppressive effects is a key objective. This includes identifying the receptors or enzymes it interacts with and mapping the downstream signaling events that lead to the inhibition of cytokine production. nih.gov Furthermore, studies are needed to explore other potential immunomodulatory functions of DOF beyond T-cell inhibition, such as its effects on other immune cells like macrophages, neutrophils, and B-cells.

Recent studies have also pointed to the anti-aging potential of DOF. mdpi.com Investigations into its effects on human dermal fibroblasts have shown that it can enhance the secretion of type I collagen. mdpi.com Further exploration of its role in skin health, including its ability to mitigate oxidative stress and reduce collagen breakdown, is a promising avenue of research. mdpi.com The compound's ability to lower the expression of senescence-associated β-galactosidase (SA-β-gal) in cells under oxidative stress suggests it may play a role in delaying cellular senescence. mdpi.com

The table below summarizes some of the known and emerging biological activities of 2,5-Deoxyfructosazine that warrant further investigation.

| Biological Activity | Research Finding | Potential Application |

| Immunomodulation | Inhibits IL-2 production in T-cells more effectively than D-glucosamine. nih.govnih.govcaymanchem.com | Treatment of autoimmune diseases and inflammatory conditions. nih.gov |

| Anti-aging | Promotes type I collagen secretion in human dermal fibroblasts. mdpi.com | Skincare and anti-aging therapies. |

| Antioxidant Properties | Alleviates oxidative damage and reduces lipid peroxidation in cells. mdpi.com | Prevention of oxidative stress-related diseases. |

| DNA Strand Breakage | Exhibits DNA strand breakage activity. caymanchem.com | Further investigation needed to determine therapeutic relevance. |

Advanced Material Science Applications

The unique chemical structure of 2,5-Deoxyfructosazine, a pyrazine (B50134) derivative, opens up possibilities for its application in advanced material science. researchgate.nettandfonline.com Pyrazines, in general, are recognized for their utility in the development of new materials due to their electronic properties and ability to form stable, conjugated systems. researchgate.netrsc.orgresearchgate.net

One emerging area of interest is the incorporation of pyrazine-containing building blocks, like DOF, into polymers. acs.org Research into biobased pyrazine-containing polyesters has demonstrated the potential to create novel materials with tailored thermal and mechanical properties. acs.org The presence of the pyrazine ring can influence the polymer's aromaticity, rigidity, and potential for electronic applications. acs.org Further research is needed to fully explore how the specific structure of DOF, with its polyhydroxyalkyl side chains, can be leveraged to create functional polymers for various applications, including biodegradable plastics and specialty materials.

The fluorescence properties of pyrazine derivatives also suggest potential applications in optoelectronics and sensor technology. rsc.orgbiorxiv.org For instance, green-emitting fluorescent carbon dots functionalized with 2,5-deoxyfructosazine have been synthesized and shown to have applications in bacterial imaging and targeted killing. biorxiv.org This highlights the potential for developing DOF-based materials for biomedical imaging, diagnostics, and photodynamic therapy.

The table below outlines potential applications of 2,5-Deoxyfructosazine in material science.

| Application Area | Potential Use | Rationale |

| Polymer Science | Monomer for biobased polyesters. acs.org | Creates polymers with unique thermal and electronic properties. acs.org |

| Optoelectronics | Component of fluorescent materials. biorxiv.org | Potential for use in LEDs, solar cells, and sensors. rsc.orgcase.edu |

| Biomedical Materials | Functionalization of nanoparticles for drug delivery and imaging. biorxiv.orgmdpi.com | Biocompatibility and specific biological interactions. nih.gov |

| Smart Materials | Development of responsive materials. case.edu | The pyrazine core can be modified to respond to stimuli like pH or light. rsc.org |

Integration within Green Chemistry and Sustainable Production Processes

The synthesis of 2,5-Deoxyfructosazine is closely linked to the principles of green chemistry, particularly in the context of utilizing renewable biomass resources. google.comacs.org DOF is a product of the Maillard reaction, a complex series of reactions between reducing sugars and amino compounds. google.com This reaction pathway is a cornerstone of food chemistry and is increasingly being explored for the sustainable production of valuable chemicals from biomass.

A significant focus of current research is the development of efficient and environmentally friendly methods for synthesizing DOF. researchgate.netrsc.org This includes the use of green solvents, such as deep eutectic solvents (DESs) and ionic liquids, to replace traditional and often hazardous organic solvents. acs.orgresearchgate.net Studies have shown that basic ionic liquids can act as both a solvent and a catalyst, leading to high yields of DOF from D-glucosamine hydrochloride. researchgate.net Similarly, the use of ammonium-based eutectic media has been demonstrated as a simple and cost-effective method for converting monosaccharides into DOF. rsc.org

Furthermore, the development of biocatalytic production methods for furan-based chemicals, which share structural similarities with pyrazines, points towards future possibilities for the enzymatic synthesis of DOF. nih.govresearchgate.net Biocatalysis offers the advantages of mild reaction conditions, high selectivity, and reduced environmental impact. nih.gov Exploring enzymatic pathways for the dimerization and cyclization of amino sugars could lead to highly efficient and sustainable production routes for 2,5-Deoxyfructosazine.

The table below summarizes key research findings related to the green and sustainable production of 2,5-Deoxyfructosazine.

| Synthesis Approach | Key Finding | Reference |

| Ionic Liquids | 1-butyl-3-methylimidazolium hydroxide (B78521) ([BMIM]OH) acts as an efficient dual solvent-catalyst for DOF synthesis from D-glucosamine hydrochloride. | researchgate.net |

| Deep Eutectic Solvents (DESs) | Choline (B1196258) chloride-based DESs, with arginine as a co-catalyst, significantly improve the yield of DOF from D-glucosamine. | acs.org |

| Eutectic Media | An ammonium (B1175870) formate-based eutectic medium enables the catalyst-free conversion of monosaccharides to DOF with high yields. | rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation can accelerate the synthesis of DOF in eutectic mixtures. | rsc.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.